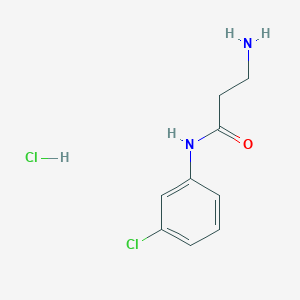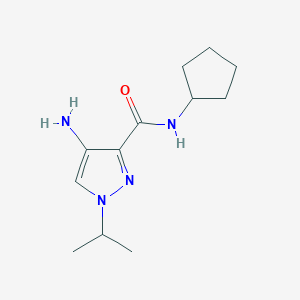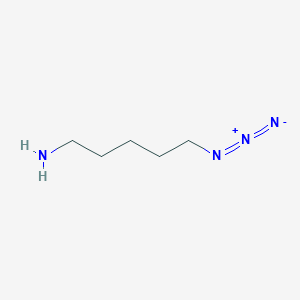
N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Piperazine derivatives have been extensively studied for their potential as anticancer agents. They exhibit a range of biological activities that can be leveraged in cancer treatment, such as inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial and Antifungal Properties
These compounds also show promise in treating infections due to their antimicrobial and antifungal effects. This makes them valuable in the development of new antibiotics and antifungal medications .
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives can be applied in the treatment of chronic inflammatory diseases, offering a potential pathway for new therapeutic drugs .
Antidepressant and Antipsychotic Uses
Piperazine structures are found in many drugs with central nervous system activity, including antidepressants and antipsychotics. This suggests potential applications in treating mental health disorders .
Anthelmintic Activity
These compounds are known for their anthelmintic activity, which means they can be used to develop treatments against parasitic worms .
Antihypertensive and Cardiovascular Applications
Piperazine derivatives can act as antihypertensives, contributing to cardiovascular health by managing blood pressure levels .
7. Catalysis and Metal Organic Frameworks (MOFs) In the field of chemistry, these compounds find use in catalysis and the construction of MOFs due to their versatile binding properties .
Drug Design and Synthesis
The chemical reactivity of piperazine-based synthons facilitates their incorporation into bioactive molecules, making them integral in drug design and synthesis processes .
For a more detailed analysis of each application, further research into scientific literature and patents would be necessary to understand the specific roles and mechanisms of action of the compound “N-(2,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide”.
Piperazine Heterocycles as Potential Anticancer Agents: A Review Recent advances in the synthesis of piperazine based ligands and metal Recent Advances in the Synthesis of Piperazines: Focus on C H Synthetic Approaches to Piperazine - MDPI
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(16-18)34-3)27-24(31)17-35-25-26-11-10-23(28-25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)33-2/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYNHDXQCXHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)
![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2965974.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)




![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)